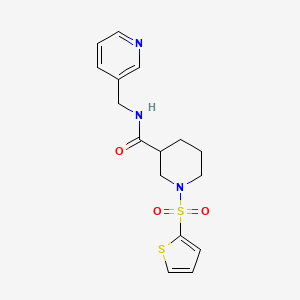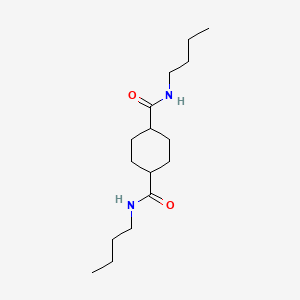![molecular formula C17H18N2O3S B4666870 N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4666870.png)
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide
Übersicht
Beschreibung
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide, also known as PSC-833, is a cyclosporine analogue that has been widely used in scientific research. PSC-833 has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Wirkmechanismus
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide inhibits the efflux activity of P-gp by binding to its nucleotide-binding domains (NBDs), thereby preventing the ATP-dependent hydrolysis of ATP and the subsequent conformational changes required for substrate efflux. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide also induces the redistribution of P-gp from the plasma membrane to intracellular compartments, leading to the accumulation of P-gp substrates in the cytoplasm.
Biochemical and Physiological Effects:
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been shown to enhance the intracellular accumulation of various chemotherapeutic agents in cancer cells, leading to increased cytotoxicity and apoptosis. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has also been shown to enhance the efficacy of chemotherapy in animal models of cancer. In addition, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been shown to inhibit the efflux of various xenobiotics out of cells, including HIV protease inhibitors, leading to increased intracellular drug concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide is a potent and specific inhibitor of P-gp, making it an ideal tool for studying the role of P-gp in drug efflux and multidrug resistance. However, N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been shown to have off-target effects on other ATP-binding cassette (ABC) transporters, such as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 1 (MRP1). Therefore, caution should be exercised when interpreting the results of experiments using N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide.
Zukünftige Richtungen
There are several future directions for research on N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide. One area of interest is the development of more potent and specific P-gp inhibitors that can overcome the limitations of N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide. Another area of interest is the investigation of the role of P-gp in the development of drug resistance in other diseases, such as epilepsy and inflammatory bowel disease. Finally, the development of P-gp inhibitors that can cross the blood-brain barrier may have therapeutic potential for the treatment of central nervous system diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been widely used in scientific research as a potent inhibitor of P-glycoprotein (P-gp), a transmembrane protein that plays a crucial role in the efflux of various drugs and xenobiotics out of cells. P-gp is overexpressed in cancer cells, leading to the development of multidrug resistance (MDR) and limiting the efficacy of chemotherapy. N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been shown to reverse MDR in cancer cells by inhibiting P-gp efflux activity, thereby enhancing the intracellular accumulation of chemotherapeutic agents.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(13-8-9-13)19-12-16(14-5-4-10-18-11-14)23(21,22)15-6-2-1-3-7-15/h1-7,10-11,13,16H,8-9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJWMYVOPZNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-1-(4-methylphenyl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4666792.png)
![6-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4666794.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4666801.png)
![3-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4666807.png)
![4-{[4-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4666815.png)

![methyl 5-({[1-({[3-(difluoromethyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthyl]oxy}methyl)-2-furoate](/img/structure/B4666821.png)

![8-[(1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4666852.png)
![2-methoxyethyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B4666862.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(2-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4666879.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4666884.png)

![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}piperidine](/img/structure/B4666902.png)